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Compound of Interest

Compound Name: 3-Pyridinebutanal

Cat. No.: B132346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Pyridinebutanal (also known as 4-(pyridin-3-yl)butanal). Due to the limited availability of direct
experimental spectra for this specific compound in public databases, this guide presents a
combination of predicted data based on established spectroscopic principles and experimental
data from closely related structural analogs. This approach offers valuable insights for the
characterization and analysis of 3-Pyridinebutanal in a research and development setting.

Molecular Structure and Properties
o |[UPAC Name: 4-(pyridin-3-yl)butanal

Common Name: 3-Pyridinebutanal

CAS Number: 145912-93-2

Molecular Formula: CoH11:NO

Molecular Weight: 149.19 g/mol

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 3-
Pyridinebutanal and its structural analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 3-Pyridinebutanal (in CDCIs, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.8 t 1H -CHO
~8.5 m 2H Pyridine H-2, H-6
~7.5 m 1H Pyridine H-4
~7.2 m 1H Pyridine H-5
~2.8 t 2H -CH2-CHO
~2.5 t 2H Pyridine-CH2-
~2.0 p 2H -CH2-CH2-CH2-

Table 2: Predicted 3C NMR Data for 3-Pyridinebutanal (in CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assighment
~202 -CHO

~150 Pyridine C-2
~148 Pyridine C-6
~138 Pyridine C-4
~136 Pyridine C-3
~123 Pyridine C-5
~43 -CH2-CHO

~32 Pyridine-CH2-
~25 -CH2-CH2-CH2-
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Note: Predicted chemical shifts are based on the analysis of related structures and standard

NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Pyridinebutanal

Wavenumber (cm~?) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~2930, ~2850 Medium Aliphatic C-H stretch

~2720 Weak Aldehydic C-H stretch

~1725 Strong C=0 stretch (aldehyde)

~1580, ~1480, ~1430 Medium-Weak Pyridine fing C=C and =N
stretches

~1450 Medium CH:z bend

~710 Strong Pyridine ring out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Pyridinebutanal (Electron

lonization)
m/z Relative Intensity Assighment
149 Moderate [M]* (Molecular lon)
120 Strong [M - CHOJ*
106 Moderate [M - C3HsO]*
CsHaNCHz]* (tropylium-like
93 Very Strong [ I (tropy
ion)
78 Moderate [CsHaN]* (pyridyl cation)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Pyridinebutanal in 0.5-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a spectral width of approximately 16
ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

o Process the data with an exponential window function and Fourier transform.
13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Use a spectral width of approximately 220 ppm.

o A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: Prepare a thin film of neat 3-Pyridinebutanal between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve a small amount of the
sample in a suitable solvent (e.g., chloroform) and deposit it onto a salt plate, allowing the
solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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e Acquisition:
o Record the spectrum over the range of 4000-400 cm~1.
o Average at least 16 scans to improve the signal-to-noise ratio.

o Perform a background correction using the empty salt plates or the pure solvent.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 3-Pyridinebutanal in a volatile solvent
(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through
a gas chromatograph (GC-MS).

 Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source.
e Acquisition:

o Use a standard electron energy of 70 eV for ionization.

o Scan a mass range of approximately m/z 40-200.

o The fragmentation pattern will be recorded and plotted as relative intensity versus mass-
to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
compound like 3-Pyridinebutanal.
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Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Pyridinebutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132346#spectroscopic-data-for-3-pyridinebutanal-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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